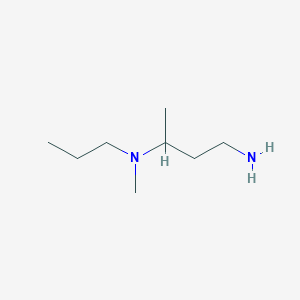
(4-Aminobutan-2-yl)(methyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminobutan-2-yl)(methyl)propylamine is an organic compound with the molecular formula C10H23N. It is known for its versatility and has been utilized in various industries due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-Aminobutan-2-yl)(methyl)propylamine can be achieved through nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Haloalkanes react with amines to give a corresponding alkyl-substituted amine, with the release of a halogen acid .
Industrial Production Methods
In industrial settings, the production of primary amines often involves a two-step process. The first step forms a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. The second step removes extraneous nitrogen substituents to give the amine product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminobutan-2-yl)(methyl)propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenoalkanes can produce secondary and tertiary amines, as well as quaternary ammonium salts .
Aplicaciones Científicas De Investigación
(4-Aminobutan-2-yl)(methyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-Aminobutan-2-yl)(methyl)propylamine exerts its effects involves its interaction with molecular targets and pathways. For example, in the conversion of nitriles to primary amines, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. This imine salt can accept a second hydride to form a dianion, which can then be converted to an amine by the addition of water .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom
Uniqueness
(4-Aminobutan-2-yl)(methyl)propylamine is unique due to its specific structure and the presence of both primary and secondary amine groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
3-N-methyl-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-7-10(3)8(2)5-6-9/h8H,4-7,9H2,1-3H3 |
Clave InChI |
IQDUGMQZCUBZDE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
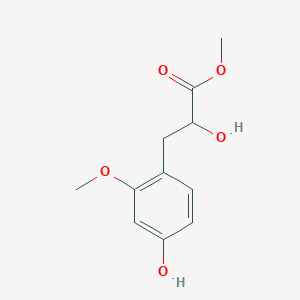

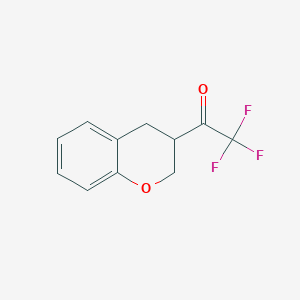
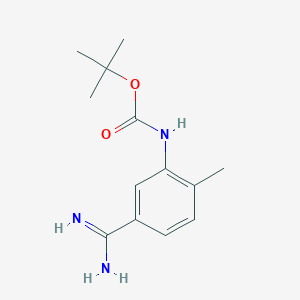
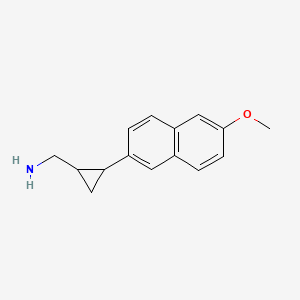
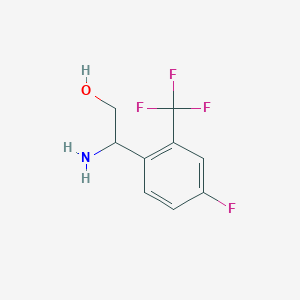
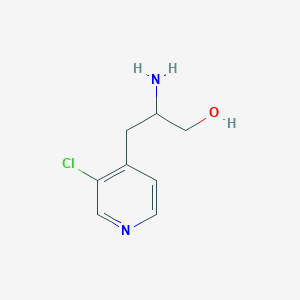
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
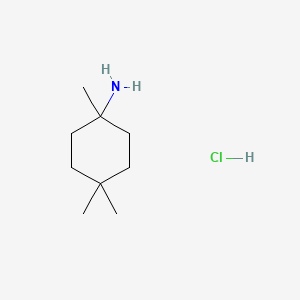
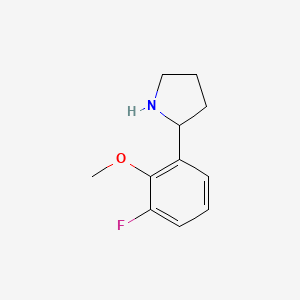

![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
